molecular formula C5H10O5 B119403 [1-<sup>13</sup>C]-D-Ribose CAS No. 70849-24-0

[1-13C]-D-Ribose

Katalognummer: B119403
CAS-Nummer: 70849-24-0
Molekulargewicht: 151.12 g/mol
InChI-Schlüssel: PYMYPHUHKUWMLA-CEQZBKKVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3R,4S,5R)-5-(Hydroxymethyl)(213C)oxolane-2,3,4-triol is a stereoisomeric compound with a specific configuration of hydroxyl and hydroxymethyl groups on an oxolane ring

Wissenschaftliche Forschungsanwendungen

(3R,4S,5R)-5-(Hydroxymethyl)(213C)oxolane-2,3,4-triol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: Studied for its potential role in biological processes and as a model compound for understanding enzyme-substrate interactions.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S,5R)-5-(Hydroxymethyl)(213C)oxolane-2,3,4-triol typically involves the use of stereoselective reactions to ensure the correct configuration of the hydroxyl groups. One common method involves the use of chiral catalysts to induce the desired stereochemistry during the formation of the oxolane ring. The reaction conditions often include controlled temperatures and pH levels to optimize the yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of (3R,4S,5R)-5-(Hydroxymethyl)(213C)oxolane-2,3,4-triol may involve large-scale synthesis using automated reactors and continuous flow processes. These methods allow for the efficient production of the compound with high consistency and quality. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required specifications for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

(3R,4S,5R)-5-(Hydroxymethyl)(213C)oxolane-2,3,4-triol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form a diol or other reduced derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like halides or amines for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield an aldehyde or carboxylic acid, while reduction can produce a diol. Substitution reactions can result in the formation of various functionalized derivatives.

Wirkmechanismus

The mechanism by which (3R,4S,5R)-5-(Hydroxymethyl)(213C)oxolane-2,3,4-triol exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl and hydroxymethyl groups can form hydrogen bonds with enzymes and other biomolecules, influencing their activity and function. The compound’s stereochemistry plays a crucial role in determining its binding affinity and specificity for these targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to (3R,4S,5R)-5-(Hydroxymethyl)(213C)oxolane-2,3,4-triol include other stereoisomers of oxolane-2,3,4-triol, such as (3S,4R,5S)-5-(Hydroxymethyl)oxolane-2,3,4-triol and (3R,4R,5R)-5-(Hydroxymethyl)oxolane-2,3,4-triol. These compounds share similar structural features but differ in the configuration of their hydroxyl groups.

Uniqueness

The uniqueness of (3R,4S,5R)-5-(Hydroxymethyl)(213C)oxolane-2,3,4-triol lies in its specific stereochemistry, which imparts distinct chemical and biological properties. This configuration can influence the compound’s reactivity, binding interactions, and overall functionality in various applications.

Eigenschaften

CAS-Nummer

70849-24-0

Molekularformel

C5H10O5

Molekulargewicht

151.12 g/mol

IUPAC-Name

(2R,3R,4R)-2,3,4,5-tetrahydroxy(113C)pentanal

InChI

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5-/m0/s1/i1+1

InChI-Schlüssel

PYMYPHUHKUWMLA-CEQZBKKVSA-N

SMILES

C(C1C(C(C(O1)O)O)O)O

Isomerische SMILES

C([C@H]([C@H]([C@H]([13CH]=O)O)O)O)O

Kanonische SMILES

C(C(C(C(C=O)O)O)O)O

Synonyme

Ribose-1-13C;  D-(-)-Ribose-1-13C; 

Herkunft des Produkts

United States
Customer
Q & A

Q1: How is [1-¹³C]-D-ribose 5-phosphate used to study the pentose phosphate pathway in red blood cells?

A1: Researchers synthesized [1-¹³C]-D-ribose 5-phosphate and introduced it to haemolysates (red blood cell extracts) depleted of nicotinamide- and adenine-nucleotides []. By utilizing ¹³C and ³¹P NMR spectroscopy, they were able to track the ¹³C label's incorporation into various metabolites within the pentose phosphate pathway over time []. This method allows for a dynamic understanding of metabolic flux through this crucial pathway in red blood cells.

Q2: What challenges are associated with using NMR to study the pentose phosphate pathway?

A2: While NMR provides valuable insights into metabolic processes, interpreting the complex spectra can be challenging. Assigning all peaks in both the ¹³C and ³¹P NMR spectra confidently remains an ongoing effort []. Furthermore, quantifying the concentrations of all participating metabolites is not always possible with this technique []. Therefore, combining NMR data with computational modeling becomes crucial for a comprehensive understanding of the pentose phosphate pathway dynamics.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.